molecular formula C9H9BrN2O B2795695 6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one CAS No. 1934435-81-0

6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one

Cat. No.: B2795695
CAS No.: 1934435-81-0
M. Wt: 241.088
InChI Key: BUEUNESCYAZTAT-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one is a heterocyclic compound that belongs to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one typically involves the bromination of 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF). The reaction is usually carried out at room temperature to ensure the selective bromination at the 6th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include substituted benzodiazepines, oxidized derivatives, and reduced forms of the compound.

Scientific Research Applications

6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The bromine atom may also influence the binding affinity and selectivity of the compound for different receptor subtypes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-1,4-benzodiazepin-5-one: Lacks the bromine atom, resulting in different chemical and biological properties.

    6-Chloro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.

    Diazepam: A well-known benzodiazepine with different substituents, widely used in clinical settings.

Uniqueness

The presence of the bromine atom at the 6th position in 6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one imparts unique chemical reactivity and potential biological activity, distinguishing it from other benzodiazepine derivatives.

Properties

IUPAC Name

6-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-6-2-1-3-7-8(6)9(13)12-5-4-11-7/h1-3,11H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEUNESCYAZTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(N1)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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